Lipophilicity and Topological Polarity Surface Area: 2‑(Trifluoromethoxy)benzene vs. 3‑(Trifluoromethoxy)benzene Carboxylic Acid
The target compound displays a computed clogP of 2.31 and a topological polar surface area (TPSA) of 84.50 Ų [1]. In contrast, the regioisomeric carboxylic acid analog 1-[3-(trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid (CID 25497532) has a slightly lower XLogP3 of 2.3 but a significantly higher TPSA of 92.3 Ų [2]. The lower TPSA of the target compound (ΔTPSA = -7.8 Ų) indicates better potential for passive membrane permeation, a critical parameter for intracellular target engagement.
| Evidence Dimension | Computed lipophilicity (clogP/XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | clogP = 2.31; TPSA = 84.50 Ų (Sildrug/IBB EOS66256) |
| Comparator Or Baseline | 1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid (CID 25497532): XLogP3 = 2.3; TPSA = 92.3 Ų |
| Quantified Difference | clogP difference: +0.01 (negligible); TPSA difference: -7.8 Ų (8.5% lower for target compound) |
| Conditions | Computed descriptors; target data from Sildrug/IBB, comparator data from PubChem Cactvs |
Why This Matters
A TPSA <90 Ų is typically associated with favorable oral absorption and blood-brain barrier penetration; the target compound’s TPSA falls below this threshold while the comparator’s does not, influencing formulation and in vivo study design.
- [1] Sildrug/IBB. EOS66256 – C13H15F3N2O4S computed properties. https://sildrug.ibb.waw.pl/ecbd/EOS66256/ (accessed 2026-04-29). View Source
- [2] PubChem. Compound Summary for CID 25497532. https://pubchem.ncbi.nlm.nih.gov/compound/25497532 (accessed 2026-04-29). View Source
